molecular formula C11H8NNaO3S B1402847 Sodium 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate CAS No. 1401426-21-8

Sodium 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate

Cat. No.: B1402847
CAS No.: 1401426-21-8
M. Wt: 257.24 g/mol
InChI Key: BXZSEIJKLCGMKX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

  • Appearance : It exists as a white powder .

Synthesis Analysis

The synthesis of this compound involves several steps. One notable method is the conversion of 4-bromomethylbenzoic acid to the desired product. The initial step yields 4-bromomethylbenzoic acid, which serves as a precursor for further reactions .


Molecular Structure Analysis

  • The sodium ion (Na+) counterion .

Chemical Reactions Analysis

  • C-C Bond Formation : It can serve as a reagent in C-C bond-forming reactions, making it valuable for late-stage functionalization of nitrogen-containing heterocycles .

Physical and Chemical Properties Analysis

  • Melting Point : Approximately 260-265°C .

Scientific Research Applications

Synthesis and Chemical Properties

Sodium 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate is a compound of interest in various chemical syntheses and applications. It serves as a precursor in the synthesis of diverse chemical structures, demonstrating its versatility in organic chemistry. For instance, its involvement in the creation of crystal structures, where sodium ions are coordinated to oxygen atoms of carboxylate, hydroxy, and methoxy groups, showcases its utility in the formation of two-dimensional polymers. This coordination leads to a stabilized structure through a hydrogen bond network, highlighting the compound's role in contributing to the structural integrity of synthesized materials (Kula, Mazur, & Rzączyńska, 2007).

Catalytic Applications

Sodium fluoride, while not the same compound, demonstrates the potential use of sodium-based catalysts in the synthesis of thiazoles. The efficient synthesis of 2,4-disubstituted 1,3-thiazoles at ambient temperature using sodium fluoride as a catalyst underscores the importance of sodium compounds in facilitating chemical reactions. This example suggests that sodium-based compounds like this compound could have similar catalytic applications, especially in creating thiazole derivatives under mild conditions (Banothu, Vaarla, Bavantula, & Crooks, 2014).

Corrosion Inhibition

The thiazole-based compounds, including those with methoxyphenyl groups, have shown promise as corrosion inhibitors for mild steel. The study of new thiazole-based pyridine derivatives as potential corrosion inhibitors demonstrates the significance of such compounds in protecting metals against corrosion. The inhibition efficiency of these compounds has a direct relation to their concentration, highlighting their effectiveness in safeguarding metal surfaces from corrosive environments. This research indicates the potential application of this compound in corrosion protection strategies (Chaitra, Mohana, & Tandon, 2016).

Safety and Hazards

This compound is associated with the following hazards:

  • Respiratory System (STOT SE 3) : Inhalation exposure may affect the respiratory system .

Biochemical Analysis

Biochemical Properties

Sodium 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with mitochondrial proteins, enhancing O-GlcNAcylation, which contributes to mitochondrial network homeostasis and cellular bioenergetics . This interaction is crucial for maintaining mitochondrial function and protecting cells under stress conditions.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to protect neuronal cells from ischemic-like conditions by enhancing mitochondrial protein O-GlcNAcylation . This modification improves mitochondrial homeostasis, bioenergy, and inhibits mitochondrial apoptosis pathways, thereby promoting cell survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It enhances O-GlcNAcylation of mitochondrial proteins, which is a nutrient-driven post-translational modification linking metabolism to cellular function . This enhancement is achieved by binding to specific sites on the proteins, thereby modulating their activity and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its protective effects on mitochondrial function over extended periods under in vitro conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits protective effects on neuronal cells, while higher doses may lead to toxic or adverse effects. The threshold for these effects needs to be carefully determined to optimize its therapeutic potential .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate O-GlcNAcylation, a key metabolic process linking glucose metabolism to cellular function . This interaction affects metabolic flux and metabolite levels, thereby influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for optimizing its therapeutic applications.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. It primarily targets mitochondria, where it enhances O-GlcNAcylation of mitochondrial proteins . This localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell.

Properties

IUPAC Name

sodium;4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S.Na/c1-15-8-4-2-7(3-5-8)9-6-16-10(12-9)11(13)14;/h2-6H,1H3,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZSEIJKLCGMKX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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